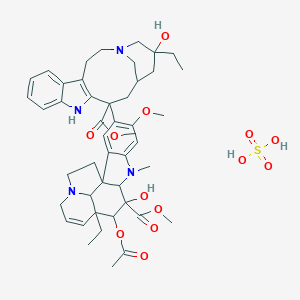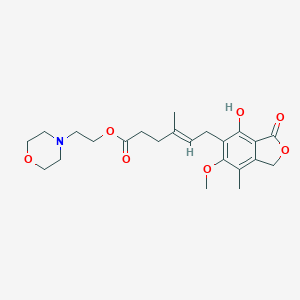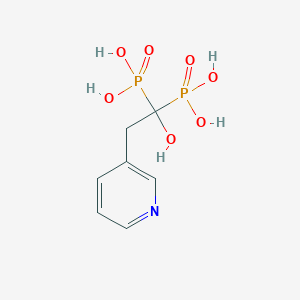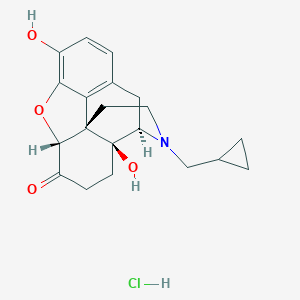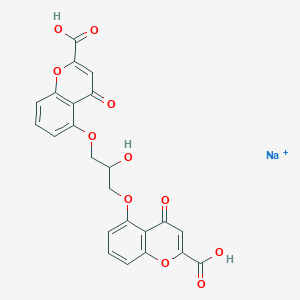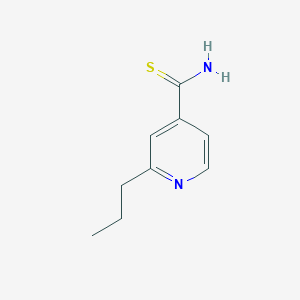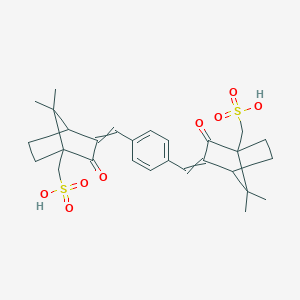
甲磺酸粘菌素钠
描述
Colistin sodium methanesulfonate is considered an inactive prodrug of Colistin . It is inactive until converted into Colistin by cellular enzymes . It is prepared by the reaction of colistin with formaldehyde, then sodium bisulfate . It is less potent and less toxic than colistin sulfate .
Synthesis Analysis
Colistin is a decapeptide administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously . It is produced by the reaction of colistin with formaldehyde and sodium bisulfite, which leads to the addition of a sulfomethyl group to the primary amines of colistin .Molecular Structure Analysis
The empirical formula of Colistin sodium methanesulfonate is C58H115N16Na5O28S5 . Its molecular weight is 1759.90 .Chemical Reactions Analysis
Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . The renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .Physical And Chemical Properties Analysis
Colistin sodium methanesulfonate is a powder . It is soluble in water at 50 mg/mL . It has a specific activity of 11,500 U/mg .科学研究应用
Treatment of Multidrug-Resistant Gram-Negative Bacterial Infections
Colistimethate is an antibiotic widely used as a last-line therapy against multidrug-resistant Gram-negative bacteria . It has been shown to have bactericidal activity against aerobic gram-negative microorganisms .
Nebulized Treatment for Ventilator-Associated Respiratory Infections
Rising antimicrobial resistance has led to a revived interest in inhaled colistin treatment in critically ill patients with ventilator-associated respiratory infections . Nebulization via vibrating mesh nebulizers is considered the current standard-of-care .
Pharmacokinetic Studies
The measurement of Colistimethate levels in patients’ biological fluids is of great importance in order to find the optimal dose regimen reducing the drug toxicity . This is particularly relevant given the high neuro- and nephro-toxicity associated with its administration .
Hydrolysis Studies
Research has been conducted to find the optimal conditions for the complete hydrolysis of Colistimethate to colistin . This is important for assay methods based on the indirect determination after its hydrolysis to colistin .
Quality Control of CMS Formulations
Until now, the quality control of Colistimethate sodium (CMS) formulations has been based on microbiological assays . New methodologies are being developed for the quantitation of CMS in these formulations .
Treatment of Life-Threatening Infections
Colistimethate sodium (CMS) is widely administrated for the treatment of life-threatening infections caused by multidrug-resistant Gram-negative bacteria .
作用机制
安全和危害
未来方向
Resistance of bacteria to colistin is increasing worldwide in parallel to its clinical and veterinary uses and a plasmid-mediated resistance mechanism (MCR-1) was recently described in animals and humans . In vitro, bacteria develop various resistance mechanisms rapidly when exposed to colistin . The use of a loading dose might reduce the emergence of resistance but the use of colistin in combination also seems necessary .
属性
IUPAC Name |
pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWHCHZFYPIVRV-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H105N16Na5O28S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12705-41-8 (Parent), 8068-28-8 (di-hydrochloride salt) | |
| Record name | Colistimethate sodium [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colistinmethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1749.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colistimethate | |
CAS RN |
8068-28-8, 12705-41-8 | |
| Record name | Colistimethate sodium [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008068288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colistinmethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012705418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sodium colistin methanesulfonate acts as a prodrug, converting to colistin in the body. Colistin, a cyclic polypeptide antibiotic, targets the bacterial cell membrane. Its amphipathic nature allows it to interact with the lipopolysaccharides and phospholipids within the membrane, disrupting its integrity and ultimately leading to bacterial cell death. [, ]
A: Sodium colistin methanesulfonate is a complex mixture of partially sulfomethylated derivatives of colistin. This makes defining a single molecular formula and weight challenging. Research often focuses on characterizing the composition of the mixture rather than a single entity. []
A: Sodium colistin methanesulfonate undergoes spontaneous hydrolysis in water-containing solutions, forming a mixture of partially sulfomethylated derivatives and colistin. [] The rate of hydrolysis can be influenced by factors such as pH and temperature.
ANone: Sodium colistin methanesulfonate is primarily known for its antimicrobial activity. There is limited research exploring its catalytic properties outside of its biological target.
ANone: While computational studies on colistin exist, research specifically using computational models for sodium colistin methanesulfonate is limited due to the complex nature of its structure and behavior in solution.
A: Research on colistin derivatives suggests that modifications to its structure, such as changes to the fatty acyl chain or the cyclic peptide portion, can impact its antibacterial activity, potency, and selectivity. []
A: One approach to enhance the delivery of colistin involves developing dextrin-colistin conjugates. These conjugates have shown promising results in preclinical studies, exhibiting improved pharmacokinetics, reduced toxicity, and targeted delivery compared to colistin sulfate. []
ANone: As with all pharmaceuticals, strict adherence to Safety, Health, and Environment (SHE) regulations is crucial when handling sodium colistin methanesulfonate. This includes appropriate personal protective equipment, waste disposal procedures, and adherence to guidelines for handling potent pharmaceuticals.
A: Sodium colistin methanesulfonate exhibits limited gastrointestinal absorption and is primarily administered intravenously. It undergoes hydrolysis to form colistin, which distributes to various tissues. Colistin is primarily excreted by the kidneys. [, ]
A: Sodium colistin methanesulfonate has shown efficacy against a range of multidrug-resistant Gram-negative bacteria, including strains of Pseudomonas, Escherichia coli, Klebsiella, and Acinetobacter baumanni. [, , ]
A: Yes, resistance to colistin is an emerging concern. Some mechanisms include modifications to the bacterial lipopolysaccharide structure, reducing its affinity for colistin. []
A: Renal toxicity is a known potential adverse effect of sodium colistin methanesulfonate treatment, as it is primarily excreted through the kidneys. [] Careful monitoring of renal function is necessary during treatment.
A: Research is ongoing to improve colistin delivery to specific targets, such as the central nervous system for treating meningitis. This includes investigating intrathecal or intraventricular administration routes. []
ANone: While research on colistin biomarkers is ongoing, currently, there are no widely established biomarkers used in clinical practice to predict efficacy or monitor treatment response.
A: Various analytical techniques are used to characterize the complex mixture of CMS, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



